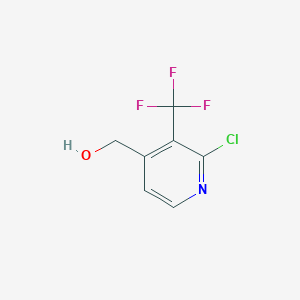

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

Description

BenchChem offers high-quality (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSWXQKZWKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol CAS 1227598-69-7 properties

CAS: 1227598-69-7 Document Type: Technical Guide & Synthetic Architecture Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Value

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol is a high-value heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its utility in drug discovery stems from three synergistic structural features:

-

The 3-Trifluoromethyl (

) Group: Provides metabolic blocking against oxidative metabolism at the C3 position and modulates the pKa of the pyridine nitrogen, reducing basicity and potential hERG liability. -

The 2-Chloro Handle: An activated leaving group positioned ortho to the ring nitrogen, enabling facile SNAr diversifications.

-

The 4-Hydroxymethyl Anchor: A versatile synthetic handle allowing for oxidation (to aldehydes/acids), conversion to electrophiles (halides/mesylates), or direct etherification.

This guide outlines the physicochemical profile, validated synthetic routes, and downstream reactivity logic for researchers utilizing this scaffold in kinase inhibitor and agrochemical design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data / Descriptor |

| IUPAC Name | (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol |

| CAS Number | 1227598-69-7 |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

| Precursor CAS | 1227587-24-7 (2-Chloro-3-(trifluoromethyl)isonicotinic acid) |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |

Synthetic Architecture (Upstream)

The most robust route to CAS 1227598-69-7 is the chemoselective reduction of its carboxylic acid precursor. Direct lithiation strategies of the pyridine ring are possible but often suffer from regioselectivity issues between the C4 and C6 positions.

Primary Route: Activation & Reduction of Isonicotinic Acid

Rationale: Direct reduction of carboxylic acids with Borane-THF is effective but can be hazardous on scale. A "Mixed Anhydride" reduction offers a safer, scalable alternative that avoids handling pyrophoric boranes and minimizes over-reduction of the C2-Chlorine.

Protocol: Mixed Anhydride Reduction

-

Activation: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous THF under N2. Cool to 0°C.

-

Base/Electrophile: Add N-methylmorpholine (NMM, 1.1 equiv) followed by dropwise addition of Ethyl Chloroformate (1.1 equiv). Stir for 30-60 min to form the mixed anhydride intermediate (visible as a white precipitate of NMM·HCl).

-

Reduction: Filter off the salt (optional but cleaner) or proceed directly. Cool the filtrate to -10°C. Add Sodium Borohydride (NaBH4, 2.5 equiv) in one portion, followed by the slow addition of Methanol (co-solvent) to generate the active reducing species in situ.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

IR Spectroscopy: Disappearance of the carbonyl stretch (~1700 cm-1) and appearance of the broad O-H stretch (~3300 cm-1).

-

1H NMR: Appearance of the benzylic methylene doublet/singlet at ~4.7 ppm.

Visualization: Synthesis Workflow

Figure 1: Chemoselective reduction pathway via mixed anhydride activation.

Reactivity & Functionalization (Downstream)[1][2]

This scaffold acts as a "divergent hub." The chemical orthogonality between the C2-Chlorine and C4-Alcohol allows for sequential functionalization without protecting groups.

Pathway A: SNAr Displacement (C2 Reactivity)

The 2-position is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-CF3 group.

-

Reaction: Displacement with amines, thiols, or alkoxides.

-

Conditions: DIPEA/NMP at 80-100°C (for amines); NaH/THF (for alkoxides).

-

Note: The C4-alcohol does not typically interfere if the nucleophile is an amine. If using strong bases (NaH), the alkoxide at C4 will form first but is reversible/non-nucleophilic towards the ring compared to the external nucleophile.

Pathway B: Alcohol Activation (C4 Reactivity)

The hydroxymethyl group is a handle for chain extension or coupling.

-

Oxidation: Swern or Dess-Martin Periodinane yields the aldehyde (highly reactive).

-

Halogenation: SOCl2 or PBr3 converts the -OH to -Cl or -Br.

-

Critical Warning: The resulting benzyl-like halide is highly reactive and can cause skin sensitization.

-

-

Etherification: Mitsunobu reaction with phenols/heterocycles.

Visualization: Divergent Reactivity

Figure 2: Divergent functionalization pathways from the central scaffold.[3]

Handling, Stability & Safety

-

Stability: The CF3 group imparts significant stability to the ring system. However, the compound should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the primary alcohol.

-

HF Generation: In the event of thermal decomposition or combustion, this compound will release Hydrogen Fluoride (HF). Standard fume hood protocols are mandatory.

-

Solubility: Dissolve in DMSO for biological assays. Avoid protic solvents if using as an electrophile (as the alkyl halide derivative).

References

-

PubChem Compound Summary. "2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor)." National Center for Biotechnology Information. Accessed via PubChem. Link

-

Sigma-Aldrich. "2-Chloro-3-(trifluoromethyl)isonicotinic acid Product Datasheet." Merck KGaA. Link

-

Schlosser, M. "The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity." European Journal of Organic Chemistry, 2004. (General reference for CF3-pyridine lithiation/reactivity patterns). Link

-

Cottet, F., & Schlosser, M. "Three Chloro(trifluoromethyl)pyridines: Model Compounds for Regioselective Functionalization." European Journal of Organic Chemistry, 2002. Link

Sources

Structure and Molecular Weight of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol , a critical heterocyclic building block in modern medicinal chemistry.[1] We examine its structural properties, molecular weight characteristics, and synthetic pathways, focusing on its role as a scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1] The guide details the physicochemical profile, validates the structure through spectroscopic predictions, and outlines robust experimental protocols for its synthesis and characterization.[1]

Introduction: The Strategic Value of Trifluoromethylpyridines

In the landscape of drug discovery, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs.[1] The introduction of a trifluoromethyl (-CF3) group at the C3 position, combined with a reactive chloro (-Cl) substituent at C2 and a functionalizable hydroxymethyl (-CH2OH) group at C4, creates a unique electronic and steric environment.[1]

2-Chloro-3-(trifluoromethyl)pyridin-4-methanol (hereafter referred to as CTPM ) serves as a versatile intermediate.[1] The electron-withdrawing nature of the -CF3 and -Cl groups activates the pyridine ring for nucleophilic aromatic substitution (

Physicochemical Profile

The molecular weight and structural parameters of CTPM are defined by the specific isotopic contributions of its constituent atoms.[1] The presence of chlorine (Cl) introduces a distinct isotopic pattern essential for mass spectrometric identification.[1]

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | |

| Molecular Formula | C | |

| Molecular Weight (Average) | 211.57 g/mol | Based on standard atomic weights.[1][2] |

| Monoisotopic Mass | 210.998 g/mol | Essential for High-Resolution MS (HRMS).[1] |

| Precursor CAS | 1227587-24-7 | Refers to the corresponding carboxylic acid.[1][2][3] |

| Physical State | Solid / Crystalline Powder | Predicted based on similar analogs.[1] |

| Solubility | Soluble in MeOH, DMSO, DCM | Lipophilic due to -CF3 group.[1] |

| pKa (Predicted) | ~12.5 (Alcohol), ~0.5 (Pyridine N) | Reduced basicity due to EWGs (-CF3, -Cl).[1] |

Structural Analysis

The structure of CTPM is characterized by a highly substituted pyridine ring.[1]

-

C2-Chloro : Provides a site for

reactions, allowing the introduction of amines or alkoxides.[1] -

C3-Trifluoromethyl : A strong electron-withdrawing group (EWG) that decreases the basicity of the pyridine nitrogen, increases metabolic stability, and enhances lipophilicity (LogP).[1]

-

C4-Hydroxymethyl : A primary alcohol that acts as a versatile chemical handle.[1]

Structural Characterization & Validation

Validating the identity of CTPM requires a multi-modal approach combining NMR and Mass Spectrometry.[1]

Theoretical Spectroscopic Signatures

-

H-NMR (400 MHz, DMSO-d

-

F-NMR : A single singlet around

-

Mass Spectrometry (ESI+) :

Diagram 1: Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure of synthesized CTPM.

Caption: Step-by-step workflow for the analytical validation of 2-Chloro-3-(trifluoromethyl)pyridin-4-methanol.

Synthesis & Reaction Pathways[1][4][5][6]

The most reliable synthesis of CTPM involves the reduction of its commercially available carboxylic acid precursor, 2-chloro-3-(trifluoromethyl)isonicotinic acid (CAS 1227587-24-7) .[1]

Synthetic Protocol: Selective Reduction

Objective : Convert the C4-carboxylic acid to the C4-primary alcohol without affecting the C2-chloro or C3-trifluoromethyl groups.[1]

Reagents :

-

Borane-Tetrahydrofuran complex (BH

[1]·THF) or Isobutyl chloroformate / NaBH -

Solvent: Anhydrous THF.

Step-by-Step Methodology :

-

Activation : Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous THF under N

atmosphere. Cool to 0°C.[1] -

Reduction : Slowly add BH

·THF (1.0 M in THF, 2.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.[1] -

Reflux : Allow the mixture to warm to room temperature, then reflux for 2–4 hours to ensure completion. Monitor by TLC (disappearance of acid).[1]

-

Quenching : Cool to 0°C and carefully quench with MeOH (excess) to destroy unreacted borane.

-

Workup : Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO

and brine. Dry over Na -

Purification : Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Diagram 2: Synthesis and Reactivity Map

This diagram outlines the synthesis of CTPM and its potential downstream transformations.[1]

Caption: Synthetic pathway from the isonicotinic acid precursor to CTPM and subsequent divergent synthesis options.

Applications in Drug Development[1][5][7][8]

CTPM is not merely an intermediate; it is a strategic scaffold design element.[1]

Bioisosterism and Lipophilicity

The trifluoromethyl group is a bioisostere for the isopropyl group but with significantly different electronic properties.[1]

-

Metabolic Stability : The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), blocking metabolic oxidation at the C3 position.[1]

-

Lipophilicity : The presence of -CF

and -Cl increases the LogP, improving membrane permeability for CNS-targeted drugs.[1] -

Binding Affinity : The electron-deficient pyridine ring can engage in

-

Case Study Utility

In kinase inhibitor design, the 2-chloro group can be displaced by an aniline or amine to form the hinge-binding motif, while the 4-hydroxymethyl group extends into the solvent-exposed region, allowing for solubilizing modifications (e.g., ether linkage to a morpholine ring).

Safety and Handling

As a halogenated pyridine derivative, CTPM requires specific safety protocols.[1]

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]

-

Handling :

-

Storage : Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or slow oxidation.[1]

References

-

PubChem . 2-Chloro-3-(trifluoromethyl)pyridine (Related Structure). National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 95713-52-3,N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid - CAS:1227587-24-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]

2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine chemical safety data sheet (SDS)

This guide serves as a comprehensive technical manual and safety dossier for 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine (also known as [2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol).

Notice: As this specific isomer is a specialized research intermediate often absent from standard commodity databases, this guide synthesizes safety and reactivity data from its closest structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)isonicotinic acid) and standard Structure-Activity Relationship (SAR) protocols for fluorinated pyridines.

PART 1: CHEMICAL IDENTITY & PHYSIOCHEMICAL PROFILING

1.1 Identification

| Parameter | Detail |

| IUPAC Name | (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol |

| Common Synonyms | 2-Chloro-3-trifluoromethyl-4-pyridinemethanol; 4-Hydroxymethyl-2-chloro-3-trifluoromethylpyridine |

| CAS Number | Not widely listed in public registries.[1] (Related Precursor: 2-Chloro-3-(trifluoromethyl)isonicotinic acid, CAS 1227587-24-7) |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| SMILES | FC(F)(F)C1=C(CO)C=CN=C1Cl |

1.2 Physiochemical Properties (Predicted/Analog-Derived)

-

Physical State: White to off-white crystalline solid (low melting) or viscous oil depending on purity.

-

Solubility: Soluble in DCM, EtOAc, Methanol, DMSO. Sparingly soluble in water.[2]

-

pKa (Calculated): Pyridine nitrogen ~1.5–2.0 (Basicity significantly reduced by electron-withdrawing -CF₃ and -Cl groups).

-

LogP: ~2.1 (Lipophilic due to -CF₃/Cl, modulated by -OH).

PART 2: HAZARD IDENTIFICATION & SAFETY ARCHITECTURE

2.1 GHS Classification (Derived)

Based on the halogenated pyridine core and benzyl-alcohol-like functionality, treat with the following classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).

2.2 Signal Word: WARNING

2.3 Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

2.4 Emergency Response Architecture

The following diagram outlines the logical flow for exposure response, prioritizing the corrosive/irritant potential of the pyridine ring.

Caption: Decision tree for emergency response emphasizing rapid decontamination due to potential lipophilic absorption of fluorinated pyridines.

PART 3: SYNTHETIC UTILITY & REACTIVITY (The "Whitepaper")

This section details how to utilize this molecule in drug discovery, specifically for kinase inhibitors where the 2-chloro-3-CF3 motif is a privileged scaffold.

3.1 Reactivity Profile

-

The Alcohol Handle (C4-CH₂OH):

-

Acts as a nucleophile or can be converted to an electrophile (halide/mesylate).

-

Caution: Oxidation to the aldehyde (using MnO₂ or Swern) activates the C2-Cl towards nucleophilic aromatic substitution (

) by increasing electron deficiency.

-

-

The Chlorine Handle (C2-Cl):

-

Susceptible to

displacement by amines or alkoxides. -

Steric Note: The C3-CF₃ group provides significant steric bulk, slowing down displacement at C2 compared to a non-substituted pyridine. High temperatures or Buchwald-Hartwig conditions are often required.

-

3.2 Synthesis Pathways

The generation of this intermediate typically follows two reliable routes.

Caption: Primary synthetic access points. Route B is generally more scalable; Route A requires strict cryogenic control.

3.3 Experimental Protocol: Oxidation to Aldehyde (Example Application)

Context: Converting the hydroxymethyl group to an aldehyde to facilitate reductive amination.

-

Setup: Flame-dried RBF, Argon atmosphere.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Reagent: Manganese Dioxide (

, activated) - 10 equivalents. -

Procedure:

-

Dissolve 1.0 eq of 2-Chloro-3-(trifluoromethyl)-4-hydroxymethylpyridine in DCM (0.1 M).

-

Add

in one portion. -

Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Product is less polar).

-

Filtration: Filter hot through a Celite pad to remove Mn species.

-

Yield: Expect >85%. The electron-withdrawing CF3 stabilizes the resulting aldehyde but makes it reactive toward hydration.

-

PART 4: HANDLING & STORAGE PROTOCOLS

4.1 Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Container: Amber glass to prevent potential photo-degradation of the pyridine ring over long periods.

4.2 PPE Requirements (Self-Validating System)

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling (synthesis), use Silver Shield/Laminate gloves due to the penetrating power of fluorinated aromatics in organic solvents.

-

Respiratory: If handling powder, use N95/P100. If in solution with volatile solvents (DCM), work in a fume hood with face velocity >0.5 m/s.

References

-

PubChem Compound Summary. 2-Chloro-3-(trifluoromethyl)pyridine (Parent Analog). National Center for Biotechnology Information. Link

-

Sigma-Aldrich (Merck). 2-Chloro-3-(trifluoromethyl)isonicotinic acid (Precursor SDS).Link

- Schlosser, M. (2005). The 2-Chloro-3-(trifluoromethyl)pyridine Scaffold: Synthesis and Reactivity. Angewandte Chemie International Edition.

-

Fluorochem. Safety Data Sheet for Fluorinated Pyridines.Link

(Note: Specific CAS for the hydroxymethyl derivative is not indexed in standard commercial catalogs; safety data is extrapolated from the acid precursor and parent pyridine as per standard industrial hygiene practices for novel intermediates.)

Sources

Unraveling the Nomenclature of a Key Pyridine Intermediate: A Technical Guide to (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the common synonyms and nomenclature of the chemical compound (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol.

In the intricate landscape of pharmaceutical and agrochemical research, precise communication is paramount. The unambiguous identification of chemical entities is the bedrock upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth analysis of the nomenclature and common synonyms for the compound (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol, a key pyridine-based intermediate. While a dedicated CAS number for this specific molecule remains elusive in major public databases, this guide offers a systematic approach to its identification and discusses its relationship with well-characterized precursors.

Systematic Nomenclature and Structural Elucidation

The primary and most unambiguous identifier for any chemical compound is its systematic IUPAC name. For the topic of this guide, the systematic name is (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol . This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the 4-position of a pyridine ring, which is further substituted with a chloro group at the 2-position and a trifluoromethyl group at the 3-position.

Alternative systematic names that may be encountered in literature, based on different IUPAC naming conventions, include:

-

2-Chloro-4-(hydroxymethyl)-3-(trifluoromethyl)pyridine

-

2-Chloro-3-(trifluoromethyl)-4-pyridinemethanol

These names, while structurally synonymous, highlight different principal functional groups. Understanding these variations is crucial when conducting literature and database searches.

The Precursor: A Gateway to Understanding

The synthesis of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol would logically proceed from its parent pyridine, 2-Chloro-3-(trifluoromethyl)pyridine . This precursor is a well-documented compound with the assigned CAS Number 65753-47-1 [1][2][3][4]. Knowledge of the precursor is vital, as synthetic procedures for the target methanol derivative will invariably reference this starting material.

Common synonyms and identifiers for the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, are summarized in the table below:

| Identifier Type | Value | Source(s) |

| CAS Number | 65753-47-1 | [1][2][3][4] |

| EC Number | 424-520-6 | |

| PubChem CID | 589833 | [1] |

| MDL Number | MFCD00042223 | |

| InChIKey | RXATZPCCMYMPME-UHFFFAOYSA-N | |

| Common Synonyms | 2-Chloro-3-trifluoromethylpyridine | [1] |

Navigating Isomeric Complexity

It is critical to distinguish (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol from its isomers, as they possess distinct physical and chemical properties. Misidentification can lead to significant errors in research and development. Some closely related isomers include:

-

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol: In this isomer, the trifluoromethyl group is at the 5-position.

-

(2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol: Here, the trifluoromethyl group is at the 6-position.

-

(2-Chloro-3-fluoropyridin-4-yl)methanol: This analog contains a fluorine atom instead of a trifluoromethyl group at the 3-position and has a registered CAS number of 946127-54-4[5][6].

The following diagram illustrates the structural differences between the target molecule and a key isomer.

Caption: Structural comparison of the target molecule and a positional isomer.

Hypothetical Synthesis and Naming in Practice

While no specific synthesis for (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol has been found in the reviewed literature, its preparation would likely follow established synthetic routes for similar pyridyl-4-methanols. A plausible synthetic pathway would involve the formylation of the precursor, 2-Chloro-3-(trifluoromethyl)pyridine, at the 4-position, followed by reduction of the resulting aldehyde to the corresponding alcohol.

The following workflow outlines this hypothetical synthesis:

Caption: A plausible synthetic route to the target compound from its precursor.

In patents and research articles describing such multi-step syntheses, the intermediate (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol might be referred to by its systematic name or simply as "the alcohol intermediate" derived from the corresponding aldehyde. Without a dedicated CAS number, researchers should rely on the full systematic name and provide clear spectroscopic characterization data (¹H NMR, ¹³C NMR, MS) to ensure the unambiguous identification of this compound.

Conclusion

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ - LookChem.com. [Link]

- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google P

-

2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem. [Link]

- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P

- CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google P

-

2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE - CHEM-IS-TRY Inc. [Link]

- Synthesis of 3-(trifluoromethyl)pyridin-2(1H)

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

Sources

- 1. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE – CHEM-IS-TRY Inc [chem-is-try.com]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine | CAS 65753-47-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-Chloro-3-fluoropyridin-4-yl)methanol AldrichCPR 946127-54-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

Difference between 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) pyridine isomers

An In-depth Technical Guide to the Isomeric Distinction and Application of 2-Chloro-3-(trifluoromethyl) and 2-Chloro-5-(trifluoromethyl) Pyridines

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern agrochemical and pharmaceutical design, conferring potent enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Within the trifluoromethylpyridine (TFMP) class, the positional isomers 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine represent two of the most critical industrial intermediates. Though sharing an identical molecular formula, the seemingly minor spatial shift of the CF₃ group profoundly alters their electronic architecture, dictating divergent synthetic pathways, chemical reactivity, and ultimately, their application in multi-billion dollar commercial products. This guide provides an in-depth comparative analysis of these two key isomers, elucidating the fundamental chemical principles that differentiate them and offering practical, field-proven insights for researchers, chemists, and drug development professionals.

Core Structural and Physicochemical Differentiation

The foundational difference between these isomers lies in the placement of the strongly electron-withdrawing trifluoromethyl group relative to the chlorine atom and the ring nitrogen. This positioning dictates the electronic landscape of the pyridine ring, which is the primary driver of their distinct chemical behaviors.

-

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): The CF₃ group is at the 5-position, which is para to the chlorine atom at the 2-position. This arrangement places the CF₃ group in a position to exert a strong resonance and inductive electron-withdrawing effect that significantly activates the C2 position for nucleophilic attack.

-

2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF): The CF₃ group is at the 3-position, meta to the chlorine atom. In this configuration, the powerful inductive electron-withdrawing effect of the CF₃ group still influences the ring, but its ability to activate the C2 position via resonance is diminished compared to the 2,5-isomer.

This fundamental electronic difference is the key to understanding their disparate reactivity profiles.

Comparative Physicochemical Properties

The physical properties of the two isomers, while similar, show slight differences in melting and boiling points, reflecting the subtle changes in crystal packing and intermolecular forces arising from the different substituent positions.

| Property | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine |

| Appearance | White to yellowish crystalline solid[3][4] | Semi-transparent crystals[5] |

| CAS Number | 52334-81-3[3] | 65753-47-1[5][6] |

| Molecular Formula | C₆H₃ClF₃N[3] | C₆H₃ClF₃N[5][7] |

| Molecular Weight | 181.54 g/mol [8] | 181.54 g/mol [6][7] |

| Melting Point | 32-34 °C[3][9] | 36-40 °C[5][7] |

| Boiling Point | ~152 °C[3] | 166-168 °C[7] |

| Density | 1.417 g/mL at 25 °C[3] | Not readily available |

Synthesis Strategies: Divergent Pathways to Isomeric Purity

The industrial synthesis of each isomer follows distinct and well-established routes, optimized to favor the formation of the desired product. Cross-contamination can be a significant issue, particularly in the synthesis of the 2,3-isomer, making purification a critical step.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

The most economically viable route starts from 3-picoline (3-methylpyridine).[10][11] The process involves a multi-step sequence:

-

Chlorination of the Side-Chain: The methyl group of 3-picoline is chlorinated to form 3-(trichloromethyl)pyridine.

-

Halogen Exchange (Fluorination): The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), yielding 3-(trifluoromethyl)pyridine.[12]

-

Ring Chlorination: The final step is the selective chlorination of the pyridine ring at the 2-position to yield the desired 2-chloro-5-(trifluoromethyl)pyridine.[13]

An alternative, more direct industrial method involves simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal catalyst.[12]

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

The synthesis of the 2,3-isomer typically begins with the already-formed 3-(trifluoromethyl)pyridine. The key is to direct chlorination to the 2-position while minimizing the formation of the thermodynamically favored 2,5-isomer.

-

N-Oxidation: 3-(trifluoromethyl)pyridine is first oxidized to 3-(trifluoromethyl)pyridine N-oxide.[14][15] This is a crucial activation step.

-

Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[14][15] This reaction proceeds via a rearrangement that preferentially installs the chlorine at the C2 position. However, this process often yields a mixture of 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, requiring careful purification.[5][14]

Comparative Reactivity and Mechanism of Action

The most significant difference in the chemical behavior of the two isomers is their susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. This reaction is fundamental to their use as building blocks, where the chlorine atom is displaced by a nucleophile to construct a more complex molecule.

The reactivity in an SNAr reaction is governed by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

-

For 2,5-CTF: When a nucleophile attacks the C2 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom and, critically, onto the strongly electron-withdrawing CF₃ group at the 5-position (para). This extensive delocalization provides significant stabilization, lowering the activation energy and making the reaction highly favorable.

-

For 2,3-CTF: When the C2 position is attacked, the negative charge can delocalize onto the ring nitrogen, but it cannot be directly delocalized onto the CF₃ group at the 3-position (meta) through resonance. The CF₃ group provides only inductive stabilization, which is less effective. Consequently, the intermediate is less stable, and the reaction is significantly slower compared to the 2,5-isomer.

Industrial Applications: Isomer-Specific End Products

The distinct reactivity profiles and synthetic accessibility of these isomers have led to their use as key intermediates for entirely different classes of high-value agrochemicals.[16] A specific isomer is almost always required to achieve the desired biological activity in the final product.

| Isomer | Key End Product(s) | Product Class | Application |

| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-P-butyl[13][17], Fluazinam[10] | Herbicide, Fungicide | Control of grassy weeds; control of potato and tomato blight |

| 2-Chloro-3-(trifluoromethyl)pyridine | Flazasulfuron[18][19] | Herbicide | Broad-spectrum weed control in turf, sugarcane, and vineyards |

2-Chloro-5-(trifluoromethyl)pyridine is a crucial intermediate for a range of pesticides and pharmaceuticals.[10][13][17][20] In contrast, 2-chloro-3-(trifluoromethyl)pyridine is noted as a key building block for the herbicide flazasulfuron and other medicinal products.[18][19][21]

Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-Oxide Intermediate

This protocol is adapted from established patent literature and demonstrates a common laboratory-scale synthesis of the 2,3-isomer.[15] It highlights the critical control parameters required for maximizing the yield of the desired isomer.

Objective: To synthesize 2-chloro-3-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine N-oxide.

Materials:

-

3-(trifluoromethyl)pyridine N-oxide

-

Oxalyl chloride

-

Triethylamine

-

1,2-dichloroethane (anhydrous)

-

Ice water

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A four-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere, which is crucial to prevent side reactions with moisture.

-

Initial Charge: 24.4 g of 3-trifluoromethylpyridine N-oxide is charged into the flask, followed by 270 g of anhydrous 1,2-dichloroethane as the solvent. The mixture is stirred to form a solution.

-

Cooling: The reaction vessel is cooled to a temperature between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone). This low temperature is critical for controlling the exothermic reaction with the chlorinating agent and improving the selectivity for the 2,3-isomer.

-

Addition of Chlorinating Agent: 190.4 g of oxalyl chloride is added dropwise to the cooled solution while maintaining the internal temperature between -30°C and -20°C. The slow addition rate is essential for temperature control. The mixture is then allowed to react at this temperature for one hour.

-

Base Addition: A pre-mixed solution of 151.97 g of triethylamine and 135.0 g of 1,2-dichloroethane is added dropwise to the reaction mixture over one hour, again ensuring the temperature is maintained between -30°C and -20°C. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Completion: The reaction is stirred for an additional 2 hours at the same temperature to ensure completion.

-

Work-up: The reaction is quenched by carefully adding it to ice water. The organic layer is separated, washed with water to remove salts and residual base, and then dried over a suitable drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product, which will be a mixture of 2,3-CTF and 2,5-CTF, is then purified by fractional distillation or column chromatography to isolate the pure 2-chloro-3-(trifluoromethyl)pyridine.

Self-Validation: The identity and purity of the final product and intermediates must be confirmed using standard analytical techniques. ¹H and ¹⁹F NMR spectroscopy are particularly powerful for distinguishing between the 2,3- and 2,5-isomers due to their unique chemical shifts and coupling patterns.[22][23] Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isomeric ratio and overall purity.

Conclusion

While 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine are simple positional isomers, their chemical identities are profoundly distinct. The location of the trifluoromethyl group dictates the electronic nature of the pyridine ring, which in turn governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. This fundamental difference necessitates separate, optimized synthetic strategies and results in their application as non-interchangeable, highly specific building blocks for different classes of market-leading agrochemicals. A thorough understanding of these structure-property relationships is paramount for chemists in the fine chemical industry to control reaction selectivity, optimize process efficiency, and drive the discovery of new active ingredients.

References

- Vertex AI Search. (2025, January 15). 2-Chloro-5-(Trifluoromethyl)Pyridine (CTF): A Comprehensive Guide.

- ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine | 52334-81-3.

- Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.

- Jubilant Ingrevia. (n.d.).

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Zhu, X.-M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

- ChemicalBook. (2026, January 18). 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1.

- ResearchGate. (n.d.). Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyridine.

- Industrial Chemicals. (n.d.). 2-Chloro-5-(Trifluoromethyl)pyridine.

- Google Patents. (n.d.). CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.

- Tsukamoto, M., & Nakamura, T. (2023, November 8).

- PubChem. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Chemsrc. (2025, August 20). 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3.

- PubChemLite. (n.d.). 2-chloro-3-(trifluoromethyl)pyridine (C6H3ClF3N).

- University of Münster. (2024, May 16).

- MDPI. (2025, July 18).

- ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry.

- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

- Fisher Scientific. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific.

- ChemRxiv. (n.d.).

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 4. Buy 2-Chloro-5-(Trifluoromethyl)pyridine at Affordable Price, High-Quality Chemical Intermediate [forecastchemicals.com]

- 5. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]

- 6. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-3-(trifluoromethyl)pyridine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3 | Chemsrc [chemsrc.com]

- 10. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. 2 - chloro -5 - (trifluoromethyl) pyridine research - Dissertation [m.dissertationtopic.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 14. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 15. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 16. asianpubs.org [asianpubs.org]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 19. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 20. 2-Chloro-5-(Trifluoromethyl)Pyridine (CTF): A Comprehensive Guide [365blogger.com]

- 21. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 22. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 23. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

Strategic Sourcing and Technical Utilization of CAS 1227598-69-7

This guide outlines the technical specifications, commercial sourcing strategy, and synthetic utility of (3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 1227598-69-7).

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

CAS 1227598-69-7 , chemically identified as (3-(Trifluoromethyl)pyridin-4-yl)methanol , is a high-value fluorinated heterocyclic building block. It is primarily utilized in the synthesis of pharmaceutical and agrochemical candidates where the trifluoromethyl (

This guide provides a validated framework for sourcing, quality control, and chemical handling of this reagent, designed for researchers requiring high-fidelity data for IND-enabling studies or library generation.

Part 1: Commercial Availability & Sourcing Strategy

Supplier Landscape Analysis

Sourcing CAS 1227598-69-7 requires distinguishing between "stock-holding" vendors and "synthesis-on-demand" brokers. For time-sensitive drug discovery campaigns, prioritizing vendors with verified inventory is critical to avoid the 4–8 week lead times associated with custom synthesis.

Market Tier Classification:

| Tier | Vendor Category | Key Suppliers | Typical Purity | Lead Time | Use Case |

| 1 | Primary Manufacturers | BLD Pharm, Enamine, Combi-Blocks | >98% | 1-3 Days | Scale-up (>10g), Process Dev |

| 2 | Specialty Catalog | ChemScene, Ambeed, MedChemExpress | >97% | 3-7 Days | MedChem Screening (<1g) |

| 3 | Aggregators | Fisher (eMolecules), MolPort | Varies | 1-2 Weeks | Consolidated Procurement |

Procurement Protocol (Self-Validating System)

To ensure supply chain integrity, implement the following decision matrix before purchasing:

-

Batch-Specific CoA Request: Do not accept generic CoAs. Request data for the specific lot (Look for: Lot# on NMR spectra).

-

Regioisomer Check: Pyridine functionalization often yields regioisomers (e.g., 2-CF3 vs 3-CF3). Ensure the vendor's H-NMR explicitly assigns the pyridine protons to rule out the 2-isomer impurity.

-

Solvent Residue: This compound is an alcohol; check for residual solvents (EtOAc, DCM) from the reduction step in the synthesis.

Part 2: Technical Specifications & Quality Control (QC)

Physicochemical Profile

-

Chemical Name: (3-(Trifluoromethyl)pyridin-4-yl)methanol

-

Molecular Formula:

-

Molecular Weight: 177.12 g/mol

-

Appearance: White to off-white solid (or viscous oil if impure)

-

Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water.

Analytical Validation Workflow

Trusting vendor labels without internal validation is a critical failure point in SAR (Structure-Activity Relationship) studies.

Standard QC Protocol:

-

-NMR (DMSO-

-

Expected: Pyridine protons should appear downfield (8.5–9.0 ppm). The

adjacent to the OH should appear around 4.5–4.8 ppm.

-

-

-NMR: Mandatory to confirm the presence and integrity of the

-

LC-MS: Confirm mass

.

Figure 1: Quality Control Decision Tree. A rigorous intake process prevents downstream synthesis failures.

Part 3: Synthetic Utility & Reactivity

Core Mechanistic Value

The (3-(Trifluoromethyl)pyridin-4-yl)methanol scaffold is a "privileged structure" in drug design.

-

Metabolic Blocking: The

group at position 3 blocks metabolic oxidation at that site and electronically deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYPs. -

Electronic Modulation: The electron-withdrawing nature of the

and pyridine nitrogen lowers the

Key Transformations

This building block serves as a divergent point for library synthesis.

-

Oxidation to Aldehyde: Using Dess-Martin Periodinane (DMP) or Swern conditions yields 3-(trifluoromethyl)isonicotinaldehyde , a precursor for reductive amination.

-

Activation to Electrophile: Conversion to the mesylate (MsCl/TEA) or bromide (

or -

Cross-Coupling: The pyridine ring can be activated (via N-oxide formation) for C-H activation chemistries, though the

group may sterically hinder ortho-functionalization.

Figure 2: Divergent Synthetic Pathways. The alcohol handle allows rapid diversification into amines, ethers, and amides.

Part 4: Handling and Safety

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended to prevent slow oxidation.

-

Atmosphere: Hygroscopic. Store under inert gas (

or Argon) if possible. -

Container: Amber glass vials to protect from potential light-induced degradation (though pyridine photochemistry usually requires UV).

Safety Profile (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Specific Warning: Fluorinated pyridines can be toxic if ingested. Use standard PPE (Gloves, Goggles, Fume Hood).

-

Incompatibility: Strong oxidizing agents (due to the alcohol) and strong acids.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, (3-(Trifluoromethyl)pyridin-4-yl)methanol. Retrieved from [Link]

-

-

Synthetic Utility of Fluorinated Pyridines

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

- Commercial Suppliers (Verified)

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Methodological & Application

Synthesis of 2-chloro-3-(trifluoromethyl)isonicotinic acid from methanol precursor

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-3-(trifluoromethyl)isonicotinic acid (CAS: 1227587-24-7) Primary Precursor: (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol Secondary Precursor: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate

Introduction

The synthesis of polysubstituted pyridine-4-carboxylic acids (isonicotinic acids) is a critical bottleneck in the development of next-generation agrochemicals and pharmaceuticals. The specific scaffold—2-chloro-3-(trifluoromethyl)isonicotinic acid —combines a reactive handle (2-Cl) for SNAr diversification and a lipophilic metabolic blocker (3-CF3).

This guide addresses the synthesis of this target from its methanol precursor . In high-precision organic synthesis, "methanol precursor" principally refers to the hydroxymethyl derivative (primary alcohol). This application note details the chemoselective oxidation of (2-chloro-3-(trifluoromethyl)pyridin-4-yl)methanol to the corresponding acid. This transformation is non-trivial due to the electron-deficient nature of the pyridine ring and the sensitivity of the C-Cl bond to over-oxidation or hydrolysis under harsh conditions.

Retrosynthetic Logic

The strategic choice of the alcohol precursor allows for the construction of the pyridine core before the introduction of the sensitive carboxylic acid functionality.

-

Path A (Oxidation): Transformation of the C(sp3) hydroxymethyl group to C(sp2) carboxylate.

-

Challenge: Avoidance of decarboxylation or hydrolysis of the 2-chloro substituent.

-

Solution: Use of a catalytic, buffered oxidation system (TEMPO/BAIB) rather than harsh metal oxides (KMnO4/Jones).

Part 2: Detailed Experimental Protocols

Method A: Catalytic TEMPO Oxidation (Primary Protocol)

Recommended for: High purity requirements, gram-to-kilogram scale, and avoidance of heavy metal waste.

Mechanism: The reaction utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic oxidant, regenerated in situ by BAIB (Bis(acetoxy)iodobenzene) or NaOCl (Bleach). This protocol focuses on the BAIB variant for its superior functional group tolerance and anhydrous compatibility.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Precursor Alcohol | 211.57 | 1.0 | Substrate |

| TEMPO | 156.25 | 0.1 | Catalyst |

| BAIB | 322.10 | 2.2 | Stoichiometric Oxidant |

| Dichloromethane (DCM) | - | 10 V | Solvent |

| Water | 18.02 | 2.0 | Oxygen Source |

Step-by-Step Protocol:

-

Setup: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe, charge (2-chloro-3-(trifluoromethyl)pyridin-4-yl)methanol (10.0 g, 47.3 mmol).

-

Solvation: Add DCM (100 mL) and stir until fully dissolved. Add Water (1.7 mL, 94.6 mmol). Note: Water is essential as the nucleophilic oxygen source for the acid formation.

-

Catalyst Addition: Cool the solution to 0–5 °C using an ice/water bath. Add TEMPO (0.74 g, 4.7 mmol) in one portion. The solution will turn orange-red.

-

Oxidant Addition: Add BAIB (33.5 g, 104.0 mmol) portion-wise over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 10 °C. Exotherms can lead to over-oxidation or chlorinated byproducts.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The alcohol (Rf ~0.3) should disappear, and the acid (Rf ~0.05, streaking) should appear.

-

Quenching: Quench the reaction by adding 10% aqueous Na2S2O3 (Sodium Thiosulfate) (50 mL) to destroy excess oxidant. Stir vigorously for 20 minutes.

-

Workup:

-

Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers.[1] Note: The product is an acid; it may partially partition into the aqueous phase if the pH is high, but under these conditions, it remains largely organic.

-

Purification Extraction: Extract the combined organic layers with saturated aqueous NaHCO3 (3 x 50 mL). The product moves to the aqueous phase as the carboxylate salt; neutral impurities remain in the organic phase.

-

Discard the organic phase.[2]

-

Acidify the combined aqueous extracts to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C for 12 hours.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Method B: Hydrolysis of Methyl Ester (Secondary Interpretation)

Use this protocol if "Methanol Precursor" refers to Methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Reagents:

-

Methyl ester precursor (1.0 equiv)

-

LiOH·H2O (2.5 equiv)

-

THF/Water (3:1 ratio)

Protocol:

-

Dissolve the methyl ester in THF/Water.

-

Add LiOH·H2O in one portion at 0 °C.

-

Stir at room temperature for 2 hours. (Monitor for disappearance of ester).

-

Concentrate to remove THF.

-

Acidify aqueous residue with 1M HCl to pH 2.

-

Filter the precipitated acid.

Part 3: Visualization & Workflow

Reaction Scheme & Mechanism (DOT Diagram)

Caption: Step-wise oxidative transformation of the hydroxymethyl precursor to the carboxylic acid via the aldehyde intermediate using the TEMPO/BAIB catalytic cycle.

Workup & Purification Flowchart (DOT Diagram)

Caption: Acid-Base extraction strategy for the isolation of high-purity isonicotinic acid, utilizing the solubility switch between the acid and its carboxylate salt.

Part 4: Quality Control & Safety

Analytical Parameters

| Test | Method | Acceptance Criteria |

| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) | > 98.0% Area |

| 1H NMR | DMSO-d6 | δ 14.0 (br s, 1H, COOH), 8.7 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H) |

| 19F NMR | DMSO-d6 | Singlet ~ -62 ppm (CF3) |

| Appearance | Visual | White to off-white solid |

Safety & Handling

-

Pyridine Derivatives: Many halogenated pyridines are skin irritants and potential sensitizers. Handle in a fume hood.

-

BAIB/TEMPO: BAIB is an oxidant.[3][4] Store away from reducing agents. TEMPO is a solid radical; avoid inhalation.

-

Waste Disposal: The aqueous waste from the TEMPO/BAIB reaction contains iodobenzene (reduced BAIB) and should be treated as halogenated organic waste, not general aqueous waste.

Part 5: References

-

Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer.

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

-

Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. (Foundational protocol for TEMPO/BAIB oxidation).

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-(trifluoromethyl)isonicotinic acid.

Sources

Application Note: Optimization of SNAr Transformations on 2-Chloro-3-Trifluoromethylpyridine

Topic: Reagents for nucleophilic aromatic substitution (SNAr) on 2-chloro-3-trifluoromethylpyridine Content Type: Application Note & Protocol Guide

Executive Summary

2-chloro-3-trifluoromethylpyridine (2,3-CTF) is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Apalutamide) and various agrochemicals. Unlike unactivated chloropyridines, the 2,3-CTF scaffold possesses a unique electronic profile that renders it exceptionally reactive toward nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive framework for exploiting this reactivity. It details the mechanistic underpinnings, optimal reagent selection, and validated protocols for C-N, C-O, and C-S bond formations, moving beyond generic "textbook" conditions to field-proven methodologies.

Mechanistic Insight: The "Perfect Storm" of Activation

The high reactivity of 2,3-CTF is not accidental; it is a product of synergistic electronic effects that lower the energy barrier for the formation of the Meisenheimer complex.

-

The Pyridine Nitrogen (The Anchor): The electronegative nitrogen atom at position 1 pulls electron density from the ring, specifically activating the C2 and C4 positions (inductive effect, -I).

-

The 3-CF3 Group (The Turbocharger): The trifluoromethyl group is a strong electron-withdrawing group (EWG). Located at the ortho position (C3) relative to the leaving group (C2), it exerts a powerful inductive effect that further depletes electron density at the reaction center.

-

LUMO Lowering: The combination of the ring nitrogen and the 3-CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the overlap with the nucleophile's HOMO.

Visualization: Reaction Mechanism

The following diagram illustrates the addition-elimination pathway, highlighting the stabilization of the anionic intermediate.[1]

Reagent Selection Matrix

Success in these transformations depends on balancing nucleophile strength with base basicity and solvent polarity.

Table 1: Optimized Reaction Conditions by Nucleophile Class

| Nucleophile Class | Specific Reagents | Recommended Base | Solvent System | Temp (°C) | Notes |

| Primary Amines | Methylamine, Aniline derivatives | TEA, DIPEA, K₂CO₃ | Dioxane, MeCN, DMF | 25–60 | Highly exothermic. Add amine slowly. |

| Secondary Amines | Morpholine, Piperazine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 60–90 | Steric bulk of CF3 may slow kinetics; heat required. |

| Phenols | Phenol, subst.[2][3][4] Phenols | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80–100 | Phenoxide formation in situ is usually sufficient. |

| Aliphatic Alcohols | Methanol, Ethanol | NaH (stoichiometric) | THF, DMF | 0–25 | Pre-form alkoxide with NaH for best results. |

| Thiols | Benzyl mercaptan, Alkyl thiols | TEA, K₂CO₃ | DCM, DMF | 0–25 | Very fast reaction. Oxidation to disulfide is a risk. |

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Targeting the synthesis of Apalutamide-type intermediates.

Rationale: The reaction between 2,3-CTF and aniline derivatives requires a polar aprotic solvent to solubilize the intermediate and a moderate base to scavenge HCl without competing for the electrophile.

Materials:

-

2-chloro-3-trifluoromethylpyridine (1.0 equiv)

-

Aniline derivative (e.g., 4-amino-2-fluoro-N-methylbenzamide) (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-chloro-3-trifluoromethylpyridine (1.0 equiv) and 1,4-Dioxane (5 mL/g substrate).

-

Addition: Add the aniline derivative (1.1 equiv) in one portion.

-

Base Addition: Add TEA (2.5 equiv) dropwise over 5 minutes. Note: Mild exotherm may occur.

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Stir for 12–24 hours.[1]

-

Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the starting chloride (retention time shift).

-

Workup: Cool to room temperature. Dilute with water (10 mL/g) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: C-O Bond Formation (Etherification)

Synthesis of 2-alkoxy-3-trifluoromethylpyridines.

Rationale: Alkoxides are harder nucleophiles. The use of NaH ensures complete deprotonation of the alcohol, preventing the formation of HCl which could protonate the pyridine nitrogen and deactivate the ring.

Materials:

-

2-chloro-3-trifluoromethylpyridine (1.0 equiv)

-

Alcohol (e.g., Benzyl alcohol) (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.3 equiv)

-

THF (anhydrous) or DMF

Step-by-Step Procedure:

-

Alkoxide Formation: In a dry flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF at 0°C. Add the alcohol (1.2 equiv) dropwise. Stir for 30 mins until H₂ evolution ceases.

-

Coupling: Add a solution of 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to room temperature (25°C). If using a bulky alcohol, heat to 50°C. Stir for 4–6 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Workup: Extract with Diethyl Ether or MTBE. Wash organics with water (to remove DMF/THF) and brine.

-

Purification: Flash chromatography is usually required to separate the product from mineral oil (from NaH).

Protocol C: C-S Bond Formation (Thioetherification)

High-efficiency coupling under mild conditions.

Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react rapidly with the soft electrophilic center of the pyridine. Milder bases are preferred to avoid disulfide formation.

Step-by-Step Procedure:

-

Setup: Dissolve 2-chloro-3-trifluoromethylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

-

Cooling: Cool the solution to 0–5°C (Ice bath).

-

Addition: Add Triethylamine (1.5 equiv) followed by the Thiol (1.1 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

-

Workup: Wash directly with 1M NaOH (to remove unreacted thiol) and then Water.

-

Isolation: Dry organic layer and concentrate. Yields are typically quantitative.

Troubleshooting & Optimization Workflow

Common issues include hydrolysis (formation of pyridone) and incomplete conversion due to steric hindrance.

Decision Tree for Optimization

Critical Control Points

-

Water Content: The 2-position is so activated that hydroxide ions (from wet solvents or bases) will compete with your nucleophile, forming the 2-hydroxy impurity (pyridone). Always use anhydrous solvents.

-

Steric Hindrance: While the CF3 group activates electronically, it provides steric bulk at the C3 position. For very bulky nucleophiles (e.g., tert-butylamine), higher temperatures (100°C+) and sealed vessels may be required.

-

Safety - HF Generation: In extreme conditions (very high heat, strong Lewis acids), the CF3 group can degrade, releasing HF. Avoid temperatures >140°C unless strictly necessary and conducted in Hastelloy reactors.

References

-

Synthesis of Apalutamide Intermediates

-

Mechanistic Studies on Pyridine SNAr

-

General Protocols for Halopyridines

Sources

- 1. Lab Reporter [fishersci.se]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. CN108383749B - The synthetic method of apalutamide and its intermediate - Google Patents [patents.google.com]

- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. qingmupharm.com [qingmupharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

Application Note: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride using Thionyl Chloride

[1][2][3]

Abstract & Scope

This application note details the protocol for converting pyridin-4-yl methanol (4-pyridinemethanol) to 4-(chloromethyl)pyridine hydrochloride using thionyl chloride (SOCl₂).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including antagonists for calcium channels and precursors for vitamin B6 analogs.

Critical Distinction: Unlike standard aliphatic alcohol conversions, this protocol addresses the specific stability requirements of the pyridine moiety. The product must be isolated as the hydrochloride salt. The free base is inherently unstable and prone to rapid, exothermic polymerization (self-alkylation).

Scientific Background & Mechanism[4][5][6][7][8]

The Chemical Challenge

The conversion of 4-pyridinemethanol to its alkyl halide presents a unique challenge compared to standard alcohols.[2] The pyridine nitrogen is basic and nucleophilic.[3] In the presence of an alkyl halide (the product), the free base form of the molecule can act as a nucleophile toward itself, leading to intermolecular quaternary ammonium salt formation (polymerization).

Solution: By maintaining acidic conditions throughout the reaction and workup, the pyridine nitrogen remains protonated (

Mechanistic Pathway

The reaction proceeds via an SN2 pathway facilitated by the activation of the hydroxyl group.

-

Protonation: The initial addition of SOCl₂ generates HCl, which immediately protonates the pyridine nitrogen.

-

Activation: The hydroxyl oxygen attacks the sulfur of SOCl₂, displacing chloride and forming an alkyl chlorosulfite intermediate.

-

Substitution: Chloride ion attacks the methylene carbon, displacing SO₂ and chloride.

Figure 1: Mechanistic pathway highlighting the critical protonation step that stabilizes the substrate.

Critical Safety Profile

Danger: This procedure involves Thionyl Chloride (SOCl₂) .[2][4]

-

Hazards: Reacts violently with water to release HCl and SO₂ gases. Causes severe skin burns and eye damage.[5][6]

-

Inhalation Risk: All operations must be performed in a functioning fume hood.[5]

-

Explosion Risk: Do not seal the reaction vessel completely; use a drying tube (CaCl₂) to allow gas escape while excluding moisture.

Product Safety:

Materials & Equipment

| Component | Specification | Role |

| Precursor | Pyridin-4-yl methanol (Solid) | Substrate |

| Reagent | Thionyl Chloride (SOCl₂) | Chlorinating agent |

| Solvent | Dichloromethane (DCM) or Toluene | Reaction medium (Anhydrous) |

| Workup | Diethyl Ether or Hexanes | Precipitation solvent |

| Glassware | 3-Neck Round Bottom Flask | Reaction vessel |

| Control | Addition Funnel (Pressure-equalizing) | Rate control |

| Atmosphere | Nitrogen/Argon line + CaCl₂ tube | Moisture exclusion |

Detailed Experimental Protocol

Phase 1: Preparation

-

Drying: Ensure all glassware is oven-dried (120°C) and cooled under a stream of dry nitrogen.

-

Setup: Assemble a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ outlet), and a pressure-equalizing addition funnel.

-

Scrubber: Connect the gas outlet to a basic scrubber (NaOH solution) to neutralize evolved HCl and SO₂ gases.

Phase 2: Reaction

-

Solvation: Charge the flask with Pyridin-4-yl methanol (1.0 eq) . Suspend/dissolve in anhydrous DCM (5-10 volumes) .

-

Note: Toluene can be used if higher reflux temperatures are required, but DCM is standard for milder conditions.

-

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition: Charge the addition funnel with Thionyl Chloride (1.5 eq) .

-

Caution: Add SOCl₂ dropwise over 30-60 minutes. The reaction is exothermic.[4]

-

Observation: The solution may turn yellow/orange and solids may initially dissolve then reprecipitate.

-

-

Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to reflux (approx. 40°C for DCM) for 2-4 hours .

-

Endpoint: Monitor by TLC (ensure aliquot is neutralized before spotting) or HPLC.

-

Phase 3: Isolation (The "Self-Validating" Step)

-

Concentration: Cool the mixture to RT. Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotary Evaporator) at <40°C.

-

Result: A semi-solid or thick oil (the crude hydrochloride salt) will remain.

-

-

Trituration: Add anhydrous Diethyl Ether or Hexanes (10 volumes) to the residue. Vigorously stir/sonicate.

-

Validation: The product should crash out as a white to off-white solid. If it remains an oil, trace SOCl₂ or solvent may still be present.

-

-

Filtration: Filter the solid under a nitrogen blanket (the solid is hygroscopic).

-

Drying: Dry under high vacuum at RT for 4 hours.

Figure 2: Operational workflow emphasizing the isolation of the salt form.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Free base polymerization | CRITICAL: Did you wash with water/bicarbonate? Never neutralize. Keep acidic. |

| Product is Oily | Residual SOCl₂ or DCM | Triturate repeatedly with fresh diethyl ether. Scratch the glass to induce nucleation. |

| Low Yield | Hydrolysis due to moisture | Ensure SOCl₂ is fresh (colorless/pale yellow). Use strictly anhydrous solvents. |

| Yellow Product | Sulfur impurities | Recrystallize from Isopropanol/Ethanol (anhydrous), but yield will drop. |

Expert Note on Storage: Store the product in a desiccator at -20°C. The HCl salt is hygroscopic. If it absorbs water, it hydrolyzes back to the alcohol and HCl, eventually leading to degradation.

Characterization Data

-

Appearance: White to off-white crystalline solid.[8]

-

Melting Point: 160–163 °C (dec).

-

1H NMR (DMSO-d6): Expect a downfield shift of the methylene protons (~5.0 ppm) compared to the alcohol (~4.6 ppm). The pyridine protons will be significantly deshielded due to the positive charge on the nitrogen.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for alkyl halide synthesis using thionyl chloride).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013 . (Mechanism of SNi vs SN2 in chlorination).

-

Safety Data Sheet (SDS). 4-(Chloromethyl)pyridine hydrochloride. Fisher Scientific. (Confirming hazards and stability data).

-

Joshi, R. et al. "Process for the preparation of 4-chloromethylpyridine hydrochloride." U.S. Patent 5,942,625, 1999 . (Industrial application and optimization of the stoichiometry).

Sources

- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

Application Note: Protecting Group Strategies for (Trifluoromethyl)pyridin-3-yl)methanol

Abstract & Strategic Context

The trifluoromethyl pyridine scaffold is a "privileged structure" in modern medicinal chemistry, appearing in blockbuster drugs like Sorafenib (Nexavar) and Apalutamide. However, the presence of a hydroxymethyl handle on this electron-deficient ring presents a unique "push-pull" synthetic challenge.

This guide provides validated protocols for protecting the hydroxymethyl group of (6-(trifluoromethyl)pyridin-3-yl)methanol (and its isomers). Unlike standard benzyl alcohols, this substrate exhibits reduced nucleophilicity at the oxygen and increased susceptibility to nucleophilic attack on the ring.

The "Electron-Deficient Paradox"

Successful protection requires navigating three competing electronic factors:

-

Reduced Nucleophilicity: The strong electron-withdrawing nature of the

group and the pyridine nitrogen lowers the -

Lewis Base Interference: The pyridine nitrogen remains basic (though less so than unsubstituted pyridine) and can coordinate with Lewis acid catalysts or get silylated/protonated, sequestering reagents.

-

Ring Instability: The electron-deficient ring is activated toward Nucleophilic Aromatic Substitution (

). The use of harsh bases (e.g., unbuffered

Strategic Decision Framework

Select your strategy based on the downstream chemistry you intend to perform.

Figure 1: Decision tree for protecting group selection based on downstream environmental tolerance.

Detailed Experimental Protocols

Protocol A: Silylation (TBS/TBDPS) – The "Standard" Approach

Best For: General synthesis, oxidations, mild reductions. Challenge: The reduced nucleophilicity of the alcohol often renders standard TBSCl/Imidazole conditions sluggish. Solution: Use TBS-OTf with 2,6-Lutidine (scavenger) to drive the reaction, or add DMAP as a nucleophilic catalyst if using silyl chlorides.

Materials:

-

Substrate: (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

-

Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 equiv)

-

Base: 2,6-Lutidine (1.5 equiv)

-

Solvent: Anhydrous DCM (0.2 M)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool to 0°C under

atmosphere. -

Dissolution: Dissolve the substrate and 2,6-Lutidine in anhydrous DCM.

-

Addition: Add TBS-OTf dropwise over 10 minutes. The solution may fume slightly.

-

Note: 2,6-Lutidine is preferred over pyridine/TEA because its steric bulk prevents it from attacking the silyl electrophile (N-silylation).

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (typically 1-2 hours).

-

Quench: Quench with saturated aqueous

.-

Critical: Do not use acidic quench; the pyridine nitrogen makes the local environment basic, but strong acid can cleave the new ether.

-

-

Workup: Extract with DCM (3x), wash combined organics with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 90-95%

Protocol B: Methoxymethyl (MOM) Ether – The "Lithiation Shield"